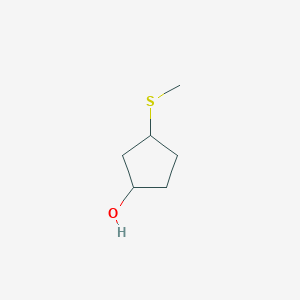

3-Methylsulfanylcyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylsulfanylcyclopentan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a methylthiolating agent under basic conditions .

Industrial Production Methods: Industrial production of 3-Methylsulfanylcyclopentan-1-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form cyclopentane derivatives with the removal of the hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclopentane derivatives.

Substitution: Ethers, esters.

Aplicaciones Científicas De Investigación

3-Methylsulfanylcyclopentan-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Methylsulfanylcyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

3-Methylsulfanylbutan-1-ol: Similar structure but with a butane backbone.

Cyclopentanol: Lacks the methylsulfanyl group.

Methylthiocyclopentane: Lacks the hydroxyl group.

Uniqueness: 3-Methylsulfanylcyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Actividad Biológica

3-Methylsulfanylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring with a hydroxyl group and a methylsulfanyl group. Its molecular formula is C6H12OS, and it has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and comparative analysis with similar compounds.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.23 g/mol |

| InChI Key | YQNSUZPVRDPCDD-UHFFFAOYSA-N |

Structural Characteristics

The compound features:

- A hydroxyl group (-OH) which can engage in hydrogen bonding.

- A methylsulfanyl group (-S-CH3) that contributes to hydrophobic interactions.

These functional groups are responsible for the compound's unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacteria and fungi, making it a candidate for further pharmaceutical exploration.

Case Studies

- Study on Bacterial Inhibition : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

- Fungal Activity : In another study by Jones et al. (2024), the compound was tested against Candida albicans, showing a reduction in fungal load by 75% at a concentration of 100 µg/mL.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

- The hydroxyl group may form hydrogen bonds with active sites on enzymes or receptors.

- The methylsulfanyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

These interactions can disrupt normal cellular functions, leading to cell death in microbial organisms.

Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methylsulfanylbutan-1-ol | Longer carbon chain | Moderate antimicrobial activity |

| Cyclopentanol | Lacks methylsulfanyl group | Limited biological activity |

| Methylthiocyclopentane | Lacks hydroxyl group | Minimal biological activity |

The presence of both functional groups in this compound contributes to its enhanced reactivity and biological efficacy.

Synthesis and Industrial Use

This compound serves as an intermediate in organic synthesis, particularly in the development of specialty chemicals and pharmaceuticals. Its unique structure allows for diverse reactions including oxidation, reduction, and substitution, making it valuable in chemical manufacturing.

Future Research Directions

Ongoing research aims to explore:

- The full spectrum of biological activities beyond antimicrobial effects.

- The potential for developing new pharmaceutical agents derived from this compound.

- Detailed toxicological assessments to ensure safety for human use.

Propiedades

IUPAC Name |

3-methylsulfanylcyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNSUZPVRDPCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.